Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)-
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Overview
Description
(E)-2-(3-Methoxystyryl)pyridine is an organic compound that belongs to the class of styryl-substituted pyridines It is characterized by the presence of a methoxy group attached to the styryl moiety, which is in turn connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Methoxystyryl)pyridine typically involves the reaction of 3-methoxybenzaldehyde with 2-pyridylacetonitrile in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for (E)-2-(3-Methoxystyryl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Methoxystyryl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-2-(3-Methoxystyryl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(3-Methoxystyryl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-Hydroxystyryl)pyridine
- (E)-2-(3-Methylstyryl)pyridine
- (E)-2-(3-Chlorostyryl)pyridine
Uniqueness
(E)-2-(3-Methoxystyryl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
5847-73-4 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13NO/c1-16-14-7-4-5-12(11-14)8-9-13-6-2-3-10-15-13/h2-11H,1H3/b9-8+ |
InChI Key |
OJMUQBRJFDVGJA-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
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